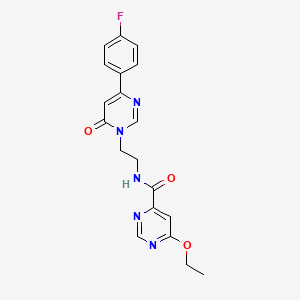

![molecular formula C24H19F3N6O2S B2966682 4-[2-[[3-[3-(三氟甲基)苯基]三唑并[1,5-a]喹唑啉-5-基]氨基]乙基]苯磺酰胺 CAS No. 866844-71-5](/img/structure/B2966682.png)

4-[2-[[3-[3-(三氟甲基)苯基]三唑并[1,5-a]喹唑啉-5-基]氨基]乙基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

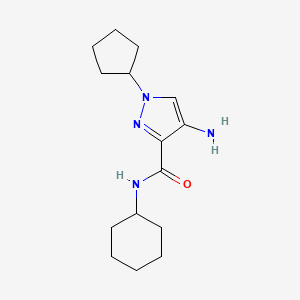

The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions . A common approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring fused to a quinazoline ring, both of which are substituted with various functional groups . The triazole ring contains two carbon and three nitrogen atoms, making it capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are typically multi-component reactions . These reactions feature broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .科学研究应用

抗菌和抗真菌活性

研究表明,具有苯磺酰胺部分的衍生物(其结构类似于 4-[2-[[3-[3-(三氟甲基)苯基]三唑并[1,5-a]喹唑啉-5-基]氨基]乙基]苯磺酰胺)已被合成,并对其抗菌和抗真菌活性进行了评估。这些化合物对各种革兰氏阴性菌和革兰氏阳性菌以及酵母样真菌表现出显著的活性,突出了它们作为抗菌剂的潜力 (Hassan, 2013)。

抗高血压活性

一系列与 4-[2-[[3-[3-(三氟甲基)苯基]三唑并[1,5-a]喹唑啉-5-基]氨基]乙基]苯磺酰胺密切相关的化合物已被开发并测试了它们的抗高血压活性。这些化合物在自发性高血压大鼠中显示出显着的体内抗高血压作用,表明它们在管理高血压中的潜在效用 (Alagarsamy & Pathak, 2007)。

H1 抗组胺药

对新型 4-(3-乙基苯基)-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的研究(其与所讨论的化学物质具有相同的结构基序)已证明具有显着的体内 H1 抗组胺活性。这些发现表明从这种结构框架中开发新类别的抗组胺药的潜力,为过敏治疗提供了有希望的途径 (Alagarsamy 等,2009)。

苯二氮卓受体结合活性

对与 4-[2-[[3-[3-(三氟甲基)苯基]三唑并[1,5-a]喹唑啉-5-基]氨基]乙基]苯磺酰胺相关的三环杂环的研究已导致发现对苯二氮卓受体具有高亲和力的化合物。这项研究强调了这些化合物作为苯二氮卓拮抗剂的潜力,这些拮抗剂可以被开发成针对由该受体系统调节的疾病的治疗剂 (Francis 等,1991)。

未来方向

The future directions for this compound could involve further studies on its toxicity risk assessment and structure-activity relationship . Additionally, the development of new synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes could be a potential future direction .

作用机制

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways, depending on their specific targets .

Result of Action

Compounds with similar structures have been found to have various effects, depending on their specific targets and the pathways they affect .

生化分析

Biochemical Properties

4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways that regulate cell growth and survival . The compound’s interaction with proteins such as c-Met and VEGFR-2 has been documented, where it binds to the active sites, preventing their normal function and thereby inhibiting cancer cell proliferation .

Cellular Effects

The effects of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways mediated by kinases like c-Met and VEGFR-2 . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and reduced tumor growth .

Molecular Mechanism

At the molecular level, 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide exerts its effects primarily through binding interactions with specific biomolecules. It acts as an inhibitor of kinases, binding to their active sites and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . The compound also influences gene expression by interacting with transcription factors, thereby altering the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and the cell types used.

Dosage Effects in Animal Models

In animal models, the effects of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall pharmacological effects of the compound . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

Within cells and tissues, 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its therapeutic efficacy and toxicity . Understanding these transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with kinases and other signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, affecting its overall biological activity.

属性

IUPAC Name |

4-[2-[[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N6O2S/c25-24(26,27)17-5-3-4-16(14-17)21-23-30-22(19-6-1-2-7-20(19)33(23)32-31-21)29-13-12-15-8-10-18(11-9-15)36(28,34)35/h1-11,14H,12-13H2,(H,29,30)(H2,28,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAXWJZDHMLGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

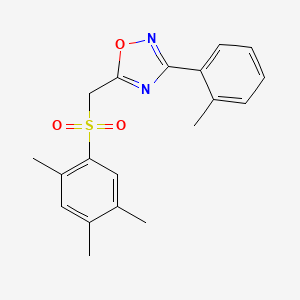

![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)

![2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966606.png)

![1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2966607.png)

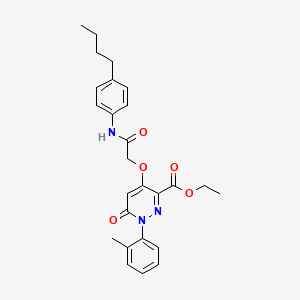

![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)

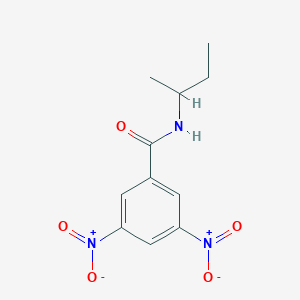

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2966612.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2966619.png)